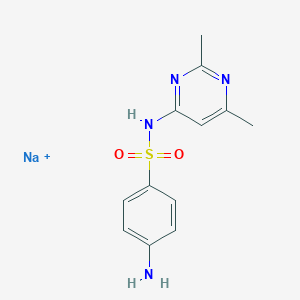
Benzenesulfonamide, 4-amino-N-(2,6-dimethyl-4-pyrimidinyl)-, sodium salt (1:1)
Description
Properties
CAS No. |
2462-17-1 |
|---|---|
Molecular Formula |
C12H14N4NaO2S+ |
Molecular Weight |
301.32 g/mol |
IUPAC Name |
sodium;4-amino-N-(2,6-dimethylpyrimidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H14N4O2S.Na/c1-8-7-12(15-9(2)14-8)16-19(17,18)11-5-3-10(13)4-6-11;/h3-7H,13H2,1-2H3,(H,14,15,16);/q;+1 |
InChI Key |
KAXSVYFQDIXJKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Other CAS No. |
2462-17-1 |
Synonyms |
Aristamid Augensalbe Aristamid Augentropfen Augensalbe, Aristamid Augentropfen, Aristamid Elkosin Sodium, Sulfisomidine Sulfaisodimidine Sulfisomidine Sulfisomidine Sodium Sulphasomidine |
Origin of Product |
United States |
Preparation Methods
The synthesis of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves several steps. One common method includes the reaction of 2,6-dimethyl-4-pyrimidinylamine with sulfanilamide in the presence of sodium hydroxide. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion . Industrial production methods often involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the bacterial cell’s ability to produce essential nucleotides, leading to cell death . The compound’s molecular structure allows it to effectively compete with para-aminobenzoic acid (PABA), a substrate for the enzyme .
Comparison with Similar Compounds
Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate can be compared with other sulfonamide derivatives, such as:
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Sulfadiazine: Known for its use in treating toxoplasmosis, it also shares a similar mode of action.
The uniqueness of Sodium N-(2,6-dimethyl-4-pyrimidinyl)sulphanilamidate lies in its specific structural modifications, which may confer distinct biological activities and pharmacological properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


